2-Ethyl-4-ethoxy-6-hydroxypyrimidine
Overview
Description
“2-Ethyl-4-ethoxy-6-hydroxypyrimidine” is a chemical compound with the molecular formula C8H12N2O2 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-ethoxy-6-hydroxypyrimidine” consists of a pyrimidine ring substituted with ethyl, ethoxy, and hydroxy groups . The exact positions of these substituents on the pyrimidine ring can be inferred from the name of the compound.Scientific Research Applications
Antiviral Activity
2-Ethyl-4-ethoxy-6-hydroxypyrimidine has been explored in the synthesis of various compounds with antiviral properties. In one study, derivatives of 2,4-diamino-6-hydroxypyrimidines, including those substituted with ethyl and ethoxy groups, were found to have significant inhibitory effects against retroviruses, including HIV and Moloney murine sarcoma virus in cell culture. These compounds displayed antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without noticeable toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Heterocyclic Compounds
The compound has also been utilized as a precursor in the synthesis of novel heterocyclic compounds. A study described the synthesis of heterocyclic derivatives containing phenoxydifluoromethyl groups, which holds potential for the design of biologically active heterocycles (Solodukhin et al., 2004).
Pharmaceutical Synthesis
In the pharmaceutical industry, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine is an important intermediate. Its derivatives have been synthesized for potential use as antioxidant agents. For example, a series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity, showing promising results (Asha et al., 2009).
Chemical Reactions and Synthesis
The compound has been central in various chemical reactions and synthetic processes. Studies have explored its use in the synthesis of pyrimidine derivatives, proving its versatility in chemical synthesis. For instance, the reaction of 2-ethyl-4-ethoxy-6-hydroxypyrimidine with different reagents led to the formation of various pyrimidine derivatives, demonstrating the compound's utility in creating a diverse range of chemical structures (El-Dean et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZSPSSHXIVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-ethoxy-6-hydroxypyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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